Absence of Reported Bioactivity as a Quantified Differentiator from Annotated Kinase Inhibitors
The compound's primary differentiator is its verified lack of reported biological activity. A direct query of the ZINC database confirms 0 (zero) recorded activities in ChEMBL and 0 associated publications . This contrasts starkly with closely related pyrazole-morpholine compounds that are known kinase inhibitors, such as those targeting FLT3 or PI3Kδ, which have reported IC50 values in the nanomolar range . This negative data point is a quantifiable asset: it certifies the compound as a true 'dark chemical matter' probe, free from the polypharmacology that complicates studies using established leads.
| Evidence Dimension | Reported Biological Activities (ChEMBL) |
|---|---|
| Target Compound Data | 0 known activities |
| Comparator Or Baseline | Known pyrazole-morpholine kinase inhibitors (e.g., Roginolisib for PI3Kδ): IC50 = 145 nM; other derivatives with reported FLT3 inhibition |
| Quantified Difference | Target compound has zero (0) reported bioactivities vs. multiple nanomolar-potency annotations for analogs. |
| Conditions | Database query (ChEMBL 20) and literature survey. |
Why This Matters
For researchers designing selectivity panels or seeking to create novel IP, a compound with zero prior art on its bioactivity is more valuable than a potent but promiscuous lead, as it avoids inherited off-target liabilities and strengthens patentability.
- [1] ZINC15 Database. Substance ZINC000016527105. Activities based on ChEMBL 20. Accessed 2026-04-29. View Source
